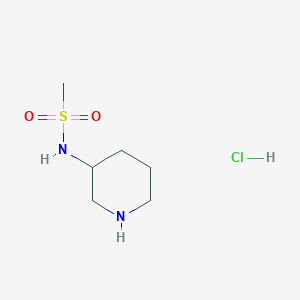

N-(piperidin-3-yl)methanesulfonamide hydrochloride

CAS No.: 2059948-99-9

Cat. No.: VC7396379

Molecular Formula: C6H15ClN2O2S

Molecular Weight: 214.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059948-99-9 |

|---|---|

| Molecular Formula | C6H15ClN2O2S |

| Molecular Weight | 214.71 |

| IUPAC Name | N-piperidin-3-ylmethanesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-3-2-4-7-5-6;/h6-8H,2-5H2,1H3;1H |

| Standard InChI Key | VNFMQVRIDMOXMR-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)NC1CCCNC1.Cl |

Introduction

N-(piperidin-3-yl)methanesulfonamide hydrochloride is a chemical compound belonging to the sulfonamide class, characterized by a piperidine ring linked to a methanesulfonamide group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and pharmaceuticals. This compound is closely related to other piperidine derivatives, which have shown diverse biological activities.

Synthesis and Related Compounds

The synthesis of sulfonamide compounds generally involves the reaction of a sulfonamide group with a piperidine ring. Optimized reaction conditions, often utilizing continuous flow reactors and automated systems, are employed in industrial settings to enhance yield and purity.

Related Compounds

Safety and Handling

Handling of sulfonamide compounds, including N-(piperidin-3-yl)methanesulfonamide hydrochloride, requires caution due to potential irritant properties. Skin contact may cause inflammation, and eye contact can lead to severe irritation . Proper safety measures should be taken during handling and storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume